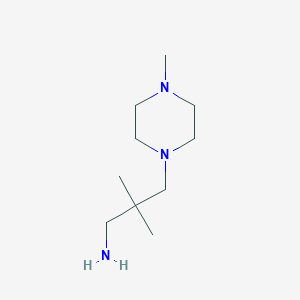

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine

Description

Molecular Geometry and Conformational Dynamics

The compound’s geometry is defined by two key structural motifs: a piperazine ring substituted at the 4-position with a methyl group and a 2,2-dimethylpropylamine chain. The piperazine ring adopts a chair conformation, as observed in analogous piperazine derivatives, with substituents occupying equatorial positions to minimize steric strain. The 4-methyl group on the piperazine ring and the 2,2-dimethylpropylamine side chain introduce rigidity, restricting rotational freedom around the C–N bond.

Table 1: Key Geometric Parameters

The 2,2-dimethyl substitution on the propylamine chain creates a sterically hindered environment, potentially influencing ligand-receptor interactions in biological systems.

Electronic Structure and Bonding Characteristics

The electronic structure of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine is dominated by the piperazine ring’s nitrogen lone pairs and the electron-donating methyl groups. Density functional theory (DFT) studies on related piperazine derivatives reveal:

- Bonding Interactions : The C–N bonds in the piperazine ring exhibit partial double-bond character due to resonance stabilization.

- Electron Density Distribution : The methyl groups on both the piperazine and propylamine chains act as electron-donating groups, increasing electron density at the nitrogen centers.

- Frontier Molecular Orbitals (FMOs) : The highest occupied molecular orbital (HOMO) is localized on the piperazine nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the propylamine chain.

Table 2: Electronic Properties

The electron-rich nature of the piperazine ring and the steric bulk of the 2,2-dimethyl group collectively enhance the compound’s potential for hydrogen bonding and π–π interactions.

Comparative Analysis with Related Piperazine Derivatives

The structural uniqueness of this compound is evident when compared to other piperazine derivatives.

Table 3: Structural Comparison

The 2,2-dimethyl substitution distinguishes this compound from linear analogs, potentially altering its pharmacokinetic and pharmacodynamic profiles. Computational studies suggest that the dimethyl groups reduce rotational freedom, favoring specific conformations in biological binding pockets.

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-10(2,8-11)9-13-6-4-12(3)5-7-13/h4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYKKEXFLYMRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine typically involves the reaction of 2,2-dimethyl-3-bromopropylamine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dimethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Neurological Disorders :

- Mechanism of Action : Research indicates that the compound can interact with neurotransmitter receptors, making it a potential candidate for developing drugs aimed at treating conditions such as depression and anxiety.

- Case Studies : In rodent models, the compound has demonstrated antidepressant-like effects in tests such as the forced swim test (FST) and tail suspension test (TST), suggesting its efficacy in mood disorders.

-

Cancer Research :

- Anticancer Activity : The compound has been studied for its potential anticancer properties. For instance, derivatives of similar piperazine structures have shown effectiveness against various cancer cell lines.

- In Vitro Studies : In vitro screening has highlighted its ability to inhibit cancer cell proliferation, particularly in colon cancer models, where it demonstrated significant antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

Chemical Research Applications

-

Synthesis of Derivatives :

- The compound serves as a versatile building block in organic synthesis, enabling the creation of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

- Synthetic Routes : Common methods for synthesizing 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine include multi-step organic reactions that can be optimized for yield and purity.

-

Biological Activity Studies :

- Interaction studies have confirmed that the compound can modulate receptor activity within biological systems, which is crucial for understanding its therapeutic potential.

Comparison with Related Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpiperazine | Contains a piperazine ring | Basic amine properties; used in drug synthesis |

| N,N-Dimethylaminoethanol | Ethanolamine derivative | Known for surfactant properties; less bulky |

| 1-Methylpiperazine | Similar piperazine structure | Exhibits different receptor binding profiles |

The distinct combination of structural elements in this compound potentially enhances its biological activity and therapeutic applications compared to these related compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

Piperazine substitution increases solubility and modulates binding interactions with Bcl-2/Bcl-xL’s hydrophobic grooves .

Piperazine-Containing Propylamine Derivatives

Example 1: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Structure: Propyl chain links piperazine (phenyl-substituted) to a triazolopyridinone core.

- Role: Pharmaceutical impurity with distinct pharmacokinetic properties due to aromatic triazolopyridinone .

- Comparison : The absence of dimethyl groups in this compound reduces steric hindrance, likely altering metabolic stability compared to this compound.

Example 2: N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

- Structure : Piperazine linked to a cyclopentylcarbonyl group and pyran-4-amine.

- Role : Antiviral or anticancer agent (exact use unspecified) .

- Comparison : The carbonyl spacer and pyran-4-amine substitution introduce conformational rigidity, contrasting with the flexible propylamine chain in the target compound.

Example: N-Propyl-DHP Analogues (Dihydropyrrolones)

Physicochemical Properties

Biological Activity

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of a dimethyl group and specific substitutions on the piperazine structure contribute to its unique reactivity and biological profile.

The biological activity of this compound involves its interaction with several molecular targets:

- Agonist/Antagonist Activity : The compound can function as either an agonist or antagonist for various receptors, modulating their activity and influencing numerous biological pathways. This dual functionality is critical in therapeutic applications where receptor modulation is desired.

- Receptor Binding : It has been investigated for its potential as a ligand in receptor binding studies, particularly concerning dopamine receptors (D2 and D3). Its structure allows it to exhibit selective binding affinities, which can be pivotal in drug development for neurodegenerative diseases like Parkinson's disease .

Neuroprotective Effects

Research indicates that compounds similar to this compound can provide neuroprotective effects. For instance, D3-preferring agonists have shown promise in animal models for Parkinson's disease by alleviating symptoms and preventing neurodegeneration .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial proteins, potentially leading to new antibiotic developments .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethyl group, piperazine ring | Agonist/antagonist for D2/D3 receptors |

| 2,2-Dimethyl-3-(4-ethyl-piperazin-1-yl)-propylamine | Ethyl substitution | Similar receptor activity but less selective |

| 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propylamine | Piperidine ring instead of piperazine | Different binding affinity profiles |

Case Studies

- Dopamine Receptor Interaction : A study demonstrated that compounds with piperazine moieties could selectively bind to dopamine receptors, showing high affinity for D3 receptors. This suggests that modifications on the piperazine ring can enhance receptor selectivity and efficacy in therapeutic contexts .

- Neuroprotective Studies : In vivo studies using animal models have shown that D3-preferring agonists derived from similar structures exhibit neuroprotective effects by activating specific dopamine pathways while minimizing side effects associated with broader receptor activation .

Q & A

Q. What are the common synthetic pathways for 2,2-dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine, and how are intermediates characterized?

The compound is synthesized via coupling reactions using reagents like 3-(4-methyl-piperazin-1-yl)-propylamine with aromatic nitro precursors, followed by hydrogenation (Pd/C, H₂) to reduce nitro groups to anilines. Subsequent sulfonylation with substituted benzenesulfonyl chlorides in pyridine yields target molecules . Intermediates are characterized using techniques like NMR, HPLC, and mass spectrometry. For example, phenylnitro intermediates are reduced to anilines, confirmed by loss of nitro peaks in NMR and shifts in retention times during HPLC .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via chromatographic methods (e.g., reverse-phase HPLC with UV detection) and spectroscopic analysis. Impurities such as unreacted amines or sulfonyl chloride by-products are monitored using TLC (e.g., ninhydrin staining for free amines) and quantified via integration of HPLC peaks . Reference standards for related piperazine derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) are used for calibration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Yield optimization involves adjusting stoichiometry, catalysts, and solvent systems. For example, EDCI and DMAP in dichloromethane enhance coupling efficiency between amines and carboxylic acids . Temperature control during sulfonylation (0°C in pyridine) minimizes side reactions like over-sulfonylation . Advanced DOE (Design of Experiments) approaches can identify critical parameters, such as Pd/C catalyst loading during hydrogenation, to reduce reaction times and improve reproducibility .

Q. What experimental strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in activity (e.g., Bcl-2/Bcl-xL inhibition) may arise from stereochemical variations or substituent effects. Researchers should compare X-ray crystallography data (e.g., protein-ligand binding modes) with computational docking results to validate structure-activity relationships (SAR) . For example, in BM-957 analogs, meta-substituted sulfonyl groups showed higher potency than para-substituted derivatives, attributed to steric clashes in the binding pocket . Contradictory data can also be resolved by reassessing assay conditions (e.g., buffer pH, ATP concentrations) .

Q. How do structural modifications of the piperazine ring impact the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., fluorine) on the piperazine ring improves metabolic stability by reducing CYP450-mediated oxidation. For instance, 4-fluoro-3-(trifluoromethylsulfonyl)benzene derivatives exhibit prolonged half-lives in vivo compared to unsubstituted analogs . LogP and solubility are optimized via substituent tuning, as demonstrated in pyridopyrazine analogs where hydrophilic groups (e.g., hydroxylmethyl) enhanced aqueous solubility without compromising target affinity .

Methodological Guidance

Q. What analytical techniques are critical for confirming the molecular conformation of this compound?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles. For example, studies on pyridopyrazine derivatives revealed planar conformations critical for kinase inhibition, validated by X-ray data (R factor = 0.047, mean C–C bond deviation = 0.002 Å) . Dynamic NMR can assess rotational barriers of the piperazine ring, while FTIR identifies hydrogen-bonding interactions (e.g., NH stretches at ~3300 cm⁻¹) .

Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?

Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate closely related impurities. Solid-phase extraction (SPE) with cation-exchange resins isolates protonated amines from neutral by-products. For example, dihydrochloride salts of piperazine derivatives are purified via recrystallization from methanol/ether .

Data Interpretation and Validation

Q. What computational tools are recommended for predicting the biological targets of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with MD simulations (GROMACS) predicts binding affinities to anti-apoptotic proteins like Bcl-2. Pharmacophore modeling (e.g., LigandScout) identifies critical interactions, such as hydrogen bonds with Asp108 and hydrophobic contacts with Phe104 in Bcl-xL . Validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd) to confirm computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.